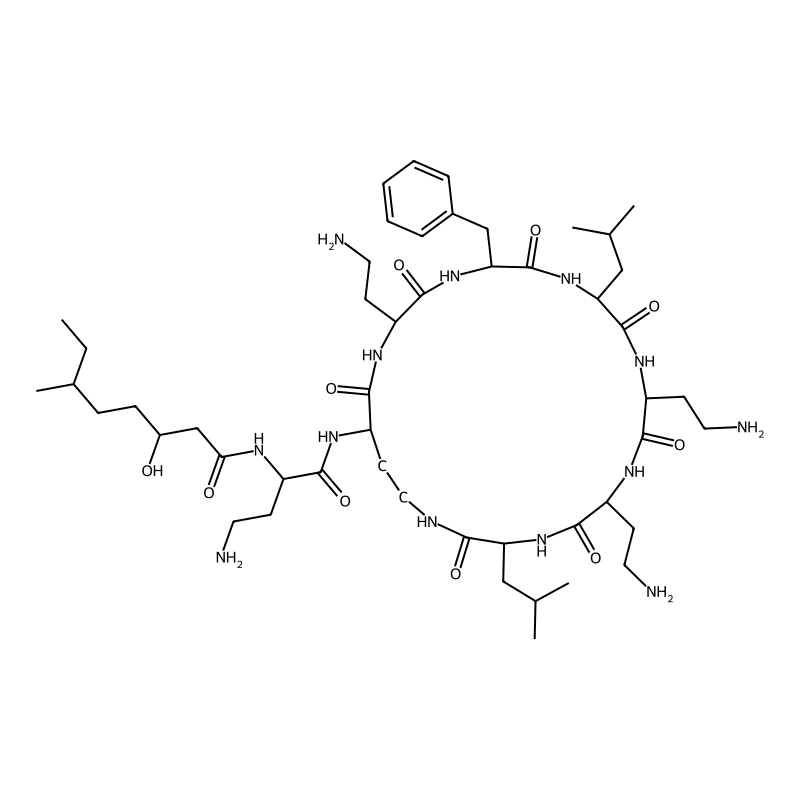Octapeptin C1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Octapeptin C1 is a member of the octapeptin family, which comprises cyclic lipopeptides that exhibit significant antibacterial properties, particularly against Gram-negative bacteria. The octapeptins were first discovered in the 1970s but have gained renewed interest due to the rising prevalence of antibiotic-resistant strains. Octapeptin C1 is characterized by its unique cyclic heptapeptide core, which is linked to a fatty acyl tail. The structure includes several D-amino acids, contributing to its stability and activity against resistant bacteria .
The chemical structure of octapeptin C1 features an N-terminal β-hydroxyl fatty acyl group, which varies in length and branching across different octapeptins. This structural diversity is crucial for its interaction with bacterial membranes, enhancing its antimicrobial efficacy .
Recent studies have also explored the chemical synthesis of octapeptins, which involves coupling various amino acids and fatty acids to recreate the natural product. These syntheses have provided insights into the structure-activity relationship of octapeptin C1 and its analogs .
Octapeptin C1 exhibits potent antibacterial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. Its minimum inhibitory concentrations (MIC) demonstrate effectiveness comparable to existing antibiotics like polymyxin B, particularly against pathogens such as Pseudomonas aeruginosa and Escherichia coli . The polycationic nature of octapeptin C1 at physiological pH enhances its ability to disrupt negatively charged bacterial membranes.
Moreover, studies indicate that octapeptins may possess additional mechanisms beyond membrane disruption, potentially involving interactions with ribosomal RNA and inhibition of key metabolic enzymes .
The synthesis of octapeptin C1 can be achieved through both natural extraction from producing organisms and total chemical synthesis. The latter method has been developed to allow for more controlled variations in structure, enabling researchers to create analogs with enhanced properties.
- Natural Extraction: Octapeptin C1 is typically isolated from Bacillus circulans cultures, where it is produced as part of a complex mixture of related peptides .
- Chemical Synthesis: Recent advancements in organic chemistry have enabled the total synthesis of octapeptins using solid-phase peptide synthesis techniques. This approach allows for precise control over amino acid sequences and modifications, facilitating the study of structure-activity relationships .
Octapeptin C1 holds promise as a therapeutic agent in treating infections caused by extensively drug-resistant Gram-negative bacteria. Its unique mode of action makes it a candidate for further development in antibiotic therapies amid growing concerns over antibiotic resistance . Potential applications include:
- Antibiotic Therapy: Treatment for infections caused by resistant strains.
- Research Tool: Used in studies exploring bacterial resistance mechanisms and membrane biology.
Interaction studies of octapeptin C1 have focused on its binding affinity to bacterial membranes and its effects on membrane integrity. These studies utilize techniques such as:
- Fluorescence spectroscopy: To observe binding interactions between octapeptin C1 and lipid membranes.
- Electron microscopy: To visualize morphological changes in bacterial cells upon treatment with octapeptins.
Such studies confirm that octapeptin C1 effectively disrupts membrane integrity, leading to cell death .
Octapeptin C1 is closely related to other cyclic lipopeptides, particularly polymyxins and other members of the octapeptin family. Here’s a comparison highlighting its uniqueness:
| Compound | Structure Type | Activity Profile | Unique Features |
|---|---|---|---|
| Octapeptin C1 | Cyclic lipopeptide | Effective against Gram-negative bacteria | Unique amino acid composition; lower charge density |
| Polymyxin B | Cyclic lipopeptide | Broad-spectrum against Gram-negative | Higher positive charge; more prone to resistance |
| Battacin (Octapeptin B5) | Cyclic lipopeptide | Active against resistant strains | Similar structure but different amino acid sequence |
Similar Compounds- Polymyxin B
- Battacin (Octapeptin B5)
- Octapeptin A
- Colistin
These compounds share structural similarities but differ in their specific amino acid sequences and biological activities, making octapeptin C1 a distinct candidate for further research in antibiotic development .








